N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea -

N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea

Catalog Number: EVT-3645745
CAS Number:
Molecular Formula: C22H29ClN4S
Molecular Weight: 417.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl]-5,6-dimethoxy-1-(4-imidazolylmethyl)-1H-indazole dihydrochloride 3.5 hydrate (DY-9760e)

Compound Description: This compound, also known as DY-9760e, is a novel calmodulin antagonist. [] It has been shown to reduce infarct volume in a spontaneously hypertensive rat (SHR) permanent focal cerebral ischemia model without affecting ischemic cerebral blood flow. [] Additionally, DY-9760e has demonstrated efficacy in reducing brain edema formation after transient focal ischemia by inhibiting enhanced blood-brain barrier permeability. []

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Also known as Sch-C or SCH 351125, this compound acts as a non-competitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES (125I-CCL5) to the CCR5 receptor. [] This activity results in potent antiviral effects against HIV-1. []

Relevance: While Sch-C doesn't share a direct structural resemblance to N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea, it is related through its activity as a CCR5 antagonist. The research paper highlights a group of CCR5 antagonists, including Sch-C, that are being compared for their mechanism of action and potential to overcome HIV viral resistance. [] This suggests that N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea may also possess activity at the CCR5 receptor or be structurally related to compounds with such activity.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Referred to as Sch-D or SCH 417,690, this compound is another non-competitive allosteric antagonist of the CCR5 receptor. [] Similar to Sch-C, it inhibits the binding of both 125I-MIP-1α and 125I-RANTES to the receptor, leading to potent antiviral activity against HIV-1. []

Relevance: Although Sch-D does not share specific structural features with N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea, it belongs to the same class of CCR5 antagonists discussed in the paper as Sch-C. [] This inclusion in the same category implies a potential connection in terms of target specificity or mechanism of action. It is possible that N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea may exhibit similar activity at the CCR5 receptor or have structural similarities to other CCR5 antagonists.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is a non-competitive allosteric antagonist of the CCR5 receptor. [] Its pharmacological profile aligns with Sch-C and Sch-D, demonstrating potent inhibition of 125I-MIP-1α and 125I-RANTES binding to CCR5 and displaying potent antiviral effects against HIV-1. []

Relevance: While structurally distinct from N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea, UK-427,857 is grouped with the other CCR5 antagonists discussed in the paper. [] This commonality in target and activity suggests a possible link between these compounds. It is plausible that N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea might also interact with the CCR5 receptor or share structural features with other compounds that do.

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a potent non-competitive allosteric antagonist of the CCR5 receptor. [] Like the other CCR5 antagonists mentioned, it blocks the binding of both 125I-MIP-1α and 125I-RANTES to the CCR5 receptor, resulting in strong antiviral activity against HIV-1. []

Relevance: Despite lacking specific structural similarities to N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea, TAK779 is classified as a CCR5 antagonist alongside the other compounds discussed in the paper. [] This shared activity points towards a potential connection in their mechanism of action or target selectivity. N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea may also possess activity at the CCR5 receptor or be structurally related to compounds targeting this receptor.

Relevance: Although 873140 doesn't share a direct structural similarity with N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea, its inclusion in the research paper as a CCR5 antagonist indicates a potential relationship in terms of biological activity. [] The paper focuses on the mechanism of action of various CCR5 antagonists, implying that N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea might also possess activity at the CCR5 receptor or be structurally related to compounds with such activity.

Properties

Product Name

N-{2-[4-(3-chloro-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(2,4-dimethylphenyl)thiourea

IUPAC Name

1-[2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]ethyl]-3-(2,4-dimethylphenyl)thiourea

Molecular Formula

C22H29ClN4S

Molecular Weight

417.0 g/mol

InChI

InChI=1S/C22H29ClN4S/c1-16-7-8-20(17(2)15-16)25-22(28)24-9-10-26-11-13-27(14-12-26)21-6-4-5-19(23)18(21)3/h4-8,15H,9-14H2,1-3H3,(H2,24,25,28)

InChI Key

LAUKGYZNMWMFTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.